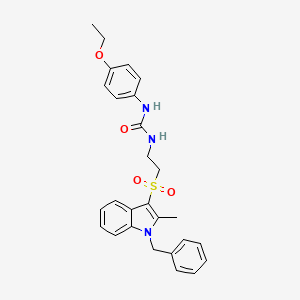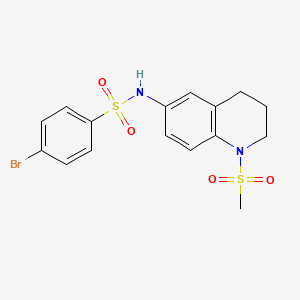![molecular formula C19H21BrN2O3S B3312178 2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946299-61-2](/img/structure/B3312178.png)
2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Descripción general
Descripción
Benzamides are a class of compounds that contain a benzene ring attached to an amide functional group . They are used in a variety of applications, including as intermediates in the synthesis of other organic compounds .
Molecular Structure Analysis
The molecular structure of benzamides generally consists of a benzene ring attached to an amide functional group . The specific structure of “2-bromo-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is not available in the literature I have access to.Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that “2-bromo-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” can undergo are not available in the literature I have access to.Physical and Chemical Properties Analysis
The physical and chemical properties of benzamides can vary depending on the specific compound . For example, benzamides are typically solid at room temperature and have a high melting point . The specific physical and chemical properties of “2-bromo-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” are not available in the literature I have access to.Mecanismo De Acción
The mechanism of action of benzamides can vary depending on the specific compound and its intended use . For example, some benzamides are used as antipsychotic drugs and work by blocking dopamine receptors in the brain . The specific mechanism of action of “2-bromo-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is not available in the literature I have access to.
Safety and Hazards
Benzamides can pose various safety hazards depending on the specific compound . For example, some benzamides can be harmful if swallowed and may cause genetic defects . The specific safety hazards of “2-bromo-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” are not available in the literature I have access to.
Propiedades
IUPAC Name |
2-bromo-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3S/c1-2-12-26(24,25)22-11-5-6-14-9-10-15(13-18(14)22)21-19(23)16-7-3-4-8-17(16)20/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXCVLKFOUTCNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B3312095.png)

![3-(4-methoxyphenyl)-4-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B3312107.png)
![2-phenoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)acetamide](/img/structure/B3312121.png)
![3,4,5-triethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide](/img/structure/B3312127.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-bromobenzamide](/img/structure/B3312152.png)
![N-(2-ethoxyphenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3312155.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B3312179.png)
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclopentanecarboxamide](/img/structure/B3312183.png)
![3,4,5-trimethoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide](/img/structure/B3312193.png)
![N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)naphthalene-1-carboxamide](/img/structure/B3312200.png)
![4-cyano-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide](/img/structure/B3312206.png)
